

theoretical and computational studies of 2-(1-Cyclohexen-1-yl)pyridine

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Compound of Interest

Compound Name: 2-(1-Cyclohexen-1-yl)pyridine

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An In-Depth Technical Guide to the Theoretical and Computational Study of **2-(1-Cyclohexen-1-yl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Cyclohexen-1-yl)pyridine, with the molecular formula $C_{11}H_{13}N$, is an organic compound featuring a pyridine ring substituted with a cyclohexene group.^{[1][2]} Its structure presents a unique combination of an aromatic heterocyclic system and an unsaturated carbocycle, making it an interesting candidate for investigation in medicinal chemistry and materials science.^[1] Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and reactive properties of such molecules at an atomic level, providing insights that can guide synthetic efforts and drug discovery pipelines.^{[3][4]}

This technical guide outlines a comprehensive computational workflow for the detailed characterization of **2-(1-Cyclohexen-1-yl)pyridine**. It provides standardized protocols for geometry optimization, spectroscopic analysis, reactivity prediction, and molecular docking studies, based on established methodologies for similar heterocyclic compounds.

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using

Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for a wide range of molecular systems.[5]

Experimental Protocol: Geometry Optimization

- **Structure Building:** The initial 3D structure of **2-(1-Cyclohexen-1-yl)pyridine** is constructed using molecular modeling software (e.g., GaussView, Avogadro).
- **Computational Method:** Geometry optimization is performed using a quantum chemistry software package like Gaussian.[6]
- **Level of Theory:** The B3LYP hybrid functional is a widely used and reliable choice for such systems.[7][8] A Pople-style basis set, such as 6-311G+(d,p), is selected to accurately describe the electronic distribution.[7]
- **Calculation:** The calculation is run until the forces on the atoms converge to a minimum, indicating that a stable energy conformation has been found. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the structure is a true minimum.

Data Presentation: Optimized Geometric Parameters

Quantitative data from the optimization should be tabulated to compare with experimental values if available (e.g., from X-ray crystallography).

Parameter	Calculated Value (Å or °)
Bond Lengths (Å)	
N1-C2	Value
C2-C7	Value
C7=C8	Value
C5-C6	Value
Bond Angles (°) **	
C6-N1-C2	Value
N1-C2-C7	Value
C2-C7-C8	Value
Dihedral Angles (°) **	
C6-N1-C2-C3	Value
N1-C2-C7-C8	Value

Table 1: Template for presenting optimized geometric parameters of **2-(1-Cyclohexen-1-yl)pyridine**. Values are populated from the output of the DFT calculation.

Theoretical Spectroscopic and Electronic Analysis

Once the geometry is optimized, DFT can be used to predict various spectroscopic and electronic properties, which are crucial for characterizing the molecule and understanding its behavior.

Experimental Protocol: Frequency and Electronic Calculations

- Vibrational Frequencies:** Using the optimized geometry, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311G+(d,p)). The results provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.^[9]

- **Electronic Transitions:** Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). This helps identify the principal electronic transitions, such as $\pi \rightarrow \pi^*$ transitions, within the molecule.
- **Molecular Orbitals:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.^[7]
- **Electrostatic Potential:** A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

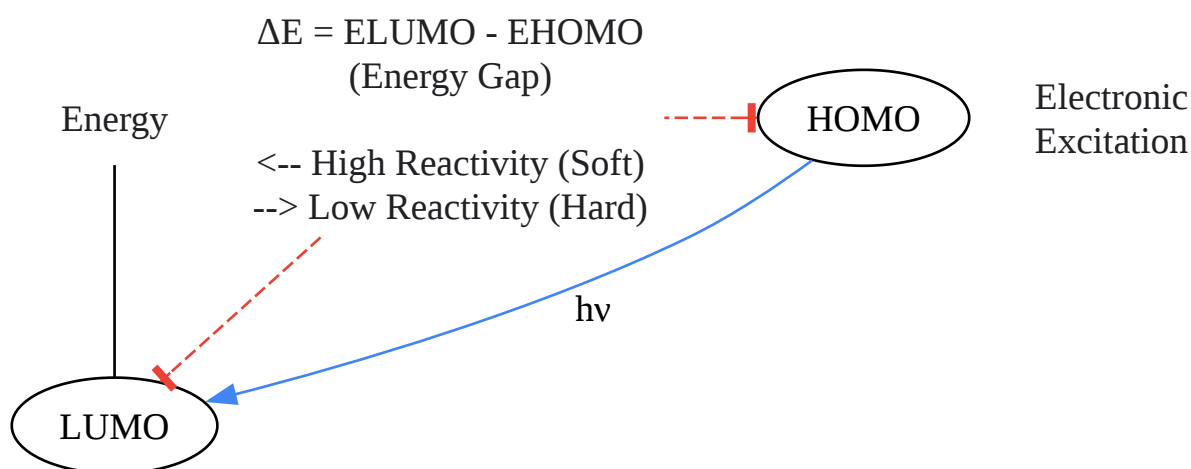
Data Presentation: Spectroscopic and Electronic Properties

Calculated spectroscopic and electronic data should be clearly summarized for analysis.

Property	Calculated Value	Units
HOMO Energy	Value	eV
LUMO Energy	Value	eV
HOMO-LUMO Gap	Value	eV
Dipole Moment	Value	Debye
Main Electronic Transition (λ_{max})	Value	nm
Key Vibrational Frequency 1	Value	cm^{-1}
Key Vibrational Frequency 2	Value	cm^{-1}

Table 2: Template for summarizing the key electronic and spectroscopic properties calculated via DFT and TD-DFT.

Visualization of Electronic Reactivity



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Molecular Docking and Drug Development Potential

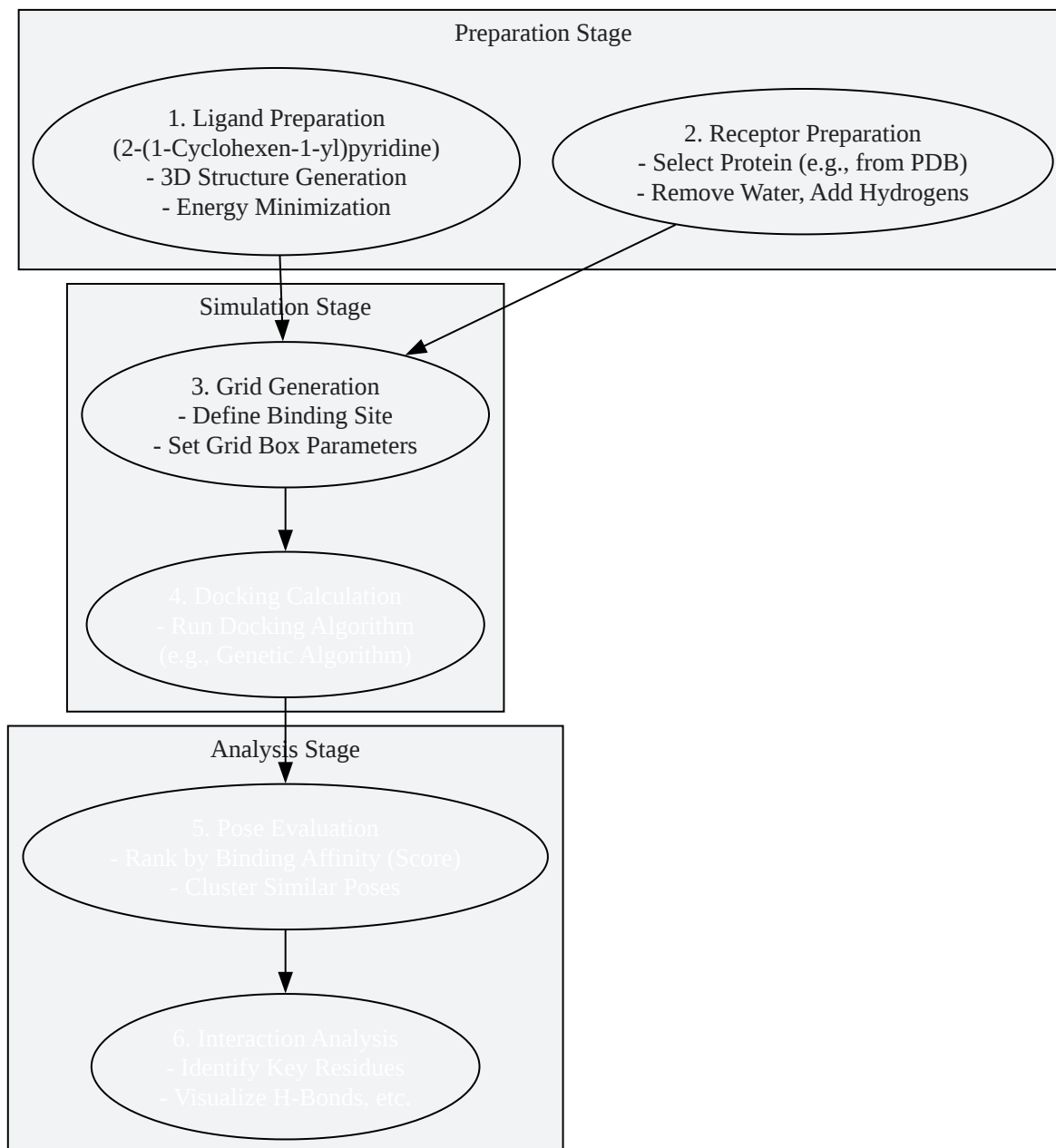
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[10] This method is fundamental in structure-based drug design for identifying potential drug candidates and optimizing lead compounds.[11]

Experimental Protocol: Molecular Docking

- **Ligand Preparation:** The 3D structure of **2-(1-Cyclohexen-1-yl)pyridine**, optimized using DFT as described above, is prepared. This involves assigning correct atom types and charges.
- **Receptor Selection and Preparation:** A biologically relevant protein target is selected from the Protein Data Bank (PDB). For instance, a cyclin-dependent kinase (CDK) could be chosen to explore anti-cancer potential.[12] The receptor file is prepared by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.[8]
- **Grid Generation:** A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm to place the ligand.[12]
- **Docking Simulation:** Docking is performed using software like AutoDock or PyRx.[13][14] The software's algorithm, such as a genetic algorithm, samples different conformations and orientations (poses) of the ligand within the grid box.[13]

- Analysis of Results: The resulting poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).^[3] The pose with the lowest binding energy is typically considered the most favorable. This top pose is visually inspected to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π - π stacking) with the protein's active site residues.

Visualization: Molecular Docking Workflow



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Data Presentation: Molecular Docking Results

The docking results should be compiled into a table for clear comparison and reporting.

Target Protein	PDB ID	Binding Affinity (kcal/mol)	Key Interacting Residues	Interaction Type(s)
Cyclin-Dependent Kinase 2	e.g., 1HCK	Value	e.g., LYS33, GLU12	e.g., H-Bond, Alkyl-pi
Target Protein B	PDB ID	Value	Residue List	Interaction List
Target Protein C	PDB ID	Value	Residue List	Interaction List

Table 3: Template for presenting molecular docking results against various protein targets.

Conclusion

The theoretical and computational protocols detailed in this guide provide a robust framework for the in-depth study of **2-(1-Cyclohexen-1-yl)pyridine**. By employing DFT, TD-DFT, and molecular docking, researchers can obtain predictive data on the molecule's geometry, stability, spectroscopic signatures, electronic properties, and potential as a bioactive agent. This computational-first approach enables a rational, cost-effective exploration of novel chemical entities, accelerating the cycle of design, synthesis, and testing in modern chemical and pharmaceutical research.

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